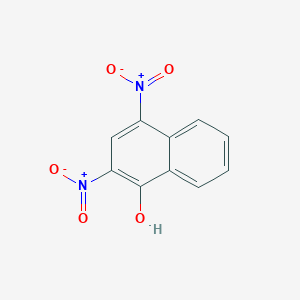
Naproxen isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naproxen isocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. Naproxen isocyanate is synthesized through a multi-step reaction process and has been studied extensively for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of naproxen isocyanate is not well understood, but it is believed to be similar to that of naproxen. Naproxen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, naproxen reduces inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Naproxen isocyanate has been shown to exhibit similar biochemical and physiological effects as naproxen. It has anti-inflammatory, analgesic, and antipyretic properties, and has been used to treat various conditions such as arthritis, menstrual cramps, and headaches. However, more research is needed to fully understand its pharmacological properties and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Naproxen isocyanate has several advantages for lab experiments, including its ease of synthesis and availability. It can be easily synthesized using commercially available reagents, and its purity can be easily monitored using various analytical techniques. However, its potential toxicity and limited solubility in certain solvents may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of naproxen isocyanate. One potential area of research is the development of new drugs based on its structure. By modifying the structure of naproxen isocyanate, it may be possible to develop new drugs with improved pharmacological properties. Another area of research is the use of naproxen isocyanate as a building block for the synthesis of new materials with unique properties. By incorporating naproxen isocyanate into polymers or other materials, it may be possible to create materials with improved mechanical, thermal, or electrical properties.
Méthodes De Synthèse
The synthesis of naproxen isocyanate involves several steps, starting with the conversion of naproxen to its acid chloride derivative. This intermediate is then reacted with an amine to form the corresponding amide, which is subsequently treated with phosgene to produce the isocyanate. The final product is purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Naproxen isocyanate has been studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and materials science. It has been used as a building block for the synthesis of various compounds, including biologically active molecules and polymers. In drug discovery, naproxen isocyanate has been explored as a potential scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
Numéro CAS |
125836-70-6 |
|---|---|
Nom du produit |
Naproxen isocyanate |
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene |
InChI |
InChI=1S/C14H13NO2/c1-10(15-9-16)11-3-4-13-8-14(17-2)6-5-12(13)7-11/h3-8,10H,1-2H3/t10-/m0/s1 |
Clé InChI |
VUWNJESDDBBAAE-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
Autres numéros CAS |
125836-70-6 |
Synonymes |
naproxen isocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



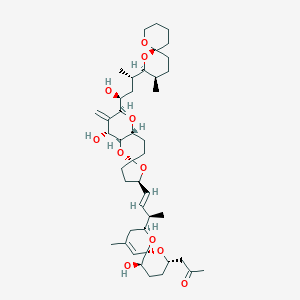
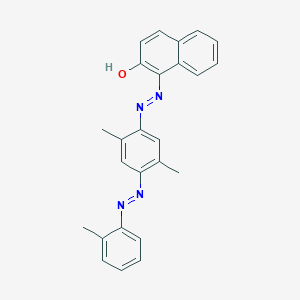
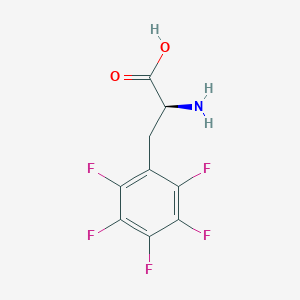
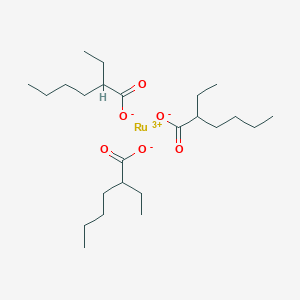
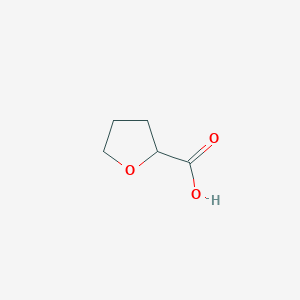
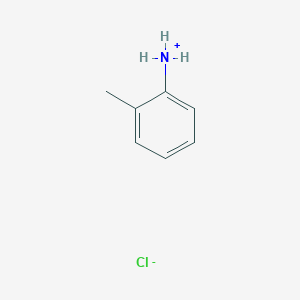
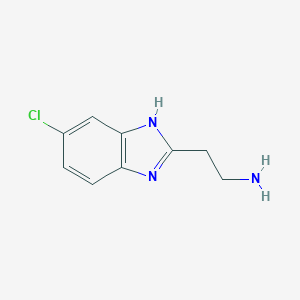
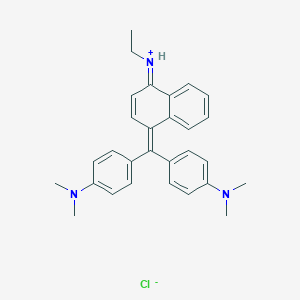
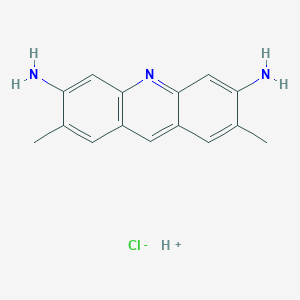
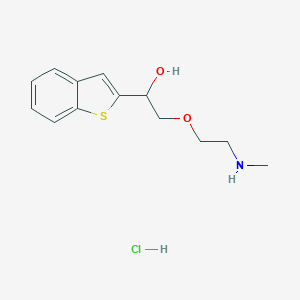
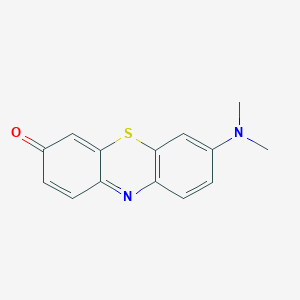
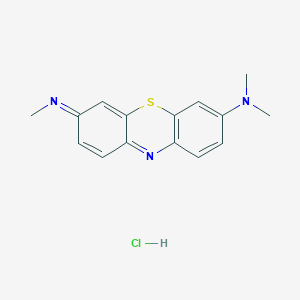
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
